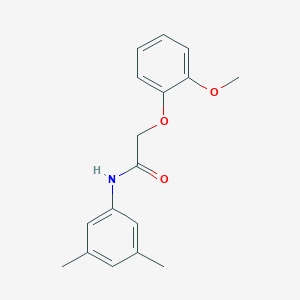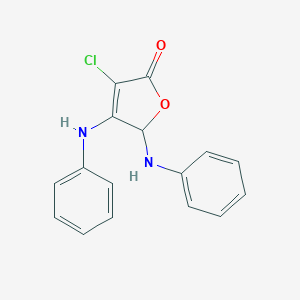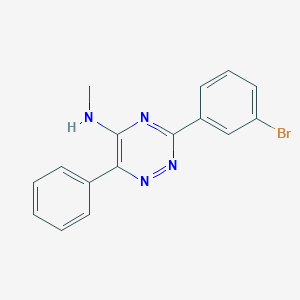
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione varies depending on its application. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase IIα. In antimicrobial research, it has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes. In antioxidant research, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antimicrobial research, it has been shown to have broad-spectrum activity against various bacteria and fungi. In antioxidant research, it has been shown to protect cells from oxidative damage and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione in laboratory experiments is its low toxicity. It has been shown to have low cytotoxicity and is well-tolerated by cells. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione. One direction is to study its potential as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to understand the mechanism of action of this compound in various applications and to optimize its synthesis for improved yields and efficiency.
Conclusion:
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its use in scientific research.
Synthesis Methods
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzimidazole and isatin in the presence of a catalyst such as acetic acid. This reaction results in the formation of the desired compound with a yield of up to 80%. Other methods include the reaction of benzimidazole with isatin and the reaction of 2-(1H-benzimidazol-2-yl)aniline with isatin.
Scientific Research Applications
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antioxidant properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy.
properties
Product Name |
2-(1H-benzimidazol-2-ylmethylene)-1H-indene-1,3(2H)-dione |
|---|---|
Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylidene)indene-1,3-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-10-5-1-2-6-11(10)17(21)12(16)9-15-18-13-7-3-4-8-14(13)19-15/h1-9H,(H,18,19) |
InChI Key |
ZZNNHGHVHNHXMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=NC4=CC=CC=C4N3)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)


![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)